Ethyl-m-phenylenediisocyanate

Description

Contextualization within Aromatic Diisocyanate Chemistry

Aromatic diisocyanates are a cornerstone of the polyurethane industry, with major players like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) dominating commercial production. americanchemistry.com These compounds are characterized by the presence of two isocyanate (-NCO) groups attached to an aromatic ring. The high reactivity of the isocyanate group, particularly its susceptibility to nucleophilic attack by compounds containing active hydrogen atoms like alcohols and amines, is the basis for the formation of urethane (B1682113) and urea (B33335) linkages, respectively. universiteitleiden.nl This reactivity is what drives the polymerization process to create polyurethanes. aidic.it

The general reactivity of aromatic isocyanates is greater than that of aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon atom. aidic.it However, the specific reactivity can be tailored by the introduction of substituents onto the aromatic ring. Electron-donating groups, such as alkyl groups, can modulate the reactivity of the isocyanate moieties. In the case of ethyl-m-phenylenediisocyanate, the ethyl group introduces steric and electronic effects that differentiate it from its parent compound, m-phenylenediisocyanate.

The synthesis of aromatic isocyanates has traditionally relied on the phosgenation of the corresponding diamines. universiteitleiden.nl However, due to the hazardous nature of phosgene (B1210022), alternative, more sustainable synthetic routes are a significant area of research. universiteitleiden.nl These include methods like the reductive carbonylation of nitroaromatic compounds. universiteitleiden.nl

Research Significance of Structurally Diverse m-Phenylenediisocyanates

The research significance of structurally diverse m-phenylenediisocyanates, including ethyl-m-phenylenediisocyanate, lies in the ability to fine-tune the properties of resulting polyurethane materials. researchgate.net By systematically varying the substituents on the m-phenylene core, researchers can investigate the impact of these modifications on various characteristics of the final polymer. This approach is a cornerstone of diversity-oriented synthesis, a strategy aimed at creating collections of structurally diverse molecules to explore new chemical space and identify compounds with desired properties. cam.ac.uknih.govscispace.com

The introduction of different alkyl, alkoxy, or other functional groups can influence:

Reactivity: The electronic and steric nature of the substituent can affect the reaction kinetics of the isocyanate groups. aidic.it

Polymer Morphology: Substituents can disrupt the packing of polymer chains, influencing crystallinity and phase separation in segmented polyurethanes.

Mechanical Properties: The structure of the diisocyanate impacts the hard segment of the polyurethane, which in turn affects properties like tensile strength, elongation, and hardness of the resulting material.

Thermal Stability: The nature of the substituent can influence the thermal degradation profile of the polymer. wanggenerator.com

Solubility: The introduction of certain functional groups can enhance the solubility of both the monomer and the resulting polymer in common organic solvents. researchgate.net

The study of ethyl-m-phenylenediisocyanate and its analogues provides fundamental data for the rational design of novel polyurethanes with tailored properties for specific applications, ranging from advanced coatings and adhesives to specialized elastomers and foams. google.com

Interactive Data Table: Properties of Related Isocyanates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| m-Phenylene diisocyanate | 123-61-5 | C₈H₄N₂O₂ | 160.13 | 118-120 (18 mmHg) | |

| p-Phenylene diisocyanate | 104-49-4 | C₈H₄N₂O₂ | 160.13 | 96-99 | 260 |

| Toluene-2,4-diisocyanate | 584-84-9 | C₉H₆N₂O₂ | 174.16 | 20-22 | 115-120 (10 mmHg) |

| Toluene-2,6-diisocyanate | 91-08-7 | C₉H₆N₂O₂ | 174.16 | 129-133 (18 mmHg) |

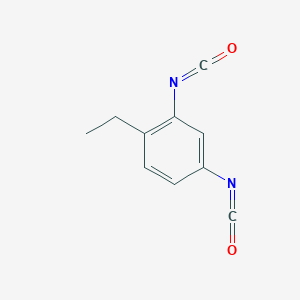

Structure

3D Structure

Properties

CAS No. |

64711-83-7 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

1-ethyl-2,4-diisocyanatobenzene |

InChI |

InChI=1S/C10H8N2O2/c1-2-8-3-4-9(11-6-13)5-10(8)12-7-14/h3-5H,2H2,1H3 |

InChI Key |

FHGPADAQQRYSEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)N=C=O)N=C=O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of Substituted M Phenylenediisocyanates

Fundamental Reactivity of Isocyanate Functional Groups

The isocyanate group (–N=C=O) is a highly reactive functional group characterized by a central carbon atom double-bonded to both an oxygen and a nitrogen atom. This arrangement makes the carbon atom highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. wikipedia.orgpoliuretanos.net The reactivity is driven by the resonance structures of the isocyanate group, which place a partial positive charge on the carbon atom. ugent.be Aromatic isocyanates are generally more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring, which further enhances the electrophilicity of the isocyanate carbon. poliuretanos.net

The cornerstone of isocyanate chemistry is the nucleophilic addition reaction with compounds containing an active hydrogen atom. wikipedia.orgresearchgate.net This reaction proceeds via the attack of the nucleophile (such as the oxygen in an alcohol or water, or the nitrogen in an amine) on the electrophilic carbon of the isocyanate group. researchgate.net The active hydrogen from the nucleophile then attaches to the nitrogen atom of the isocyanate. ugent.be

Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates). This reaction is the fundamental basis for the production of polyurethanes, where a diisocyanate reacts with a diol or polyol. wikipedia.org ROH + R'NCO → ROC(O)N(H)R'

Reaction with Amines: The reaction with primary or secondary amines is typically very rapid, even without a catalyst, and yields urea (B33335) derivatives. wikipedia.orgsci-hub.se Aliphatic amines are generally more reactive than aromatic amines. sci-hub.se R₂NH + R'NCO → R₂NC(O)N(H)R'

Reaction with Water: Isocyanates react with water in a two-stage process. First, an unstable carbamic acid is formed, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgmdpi.com The newly formed amine can then react with another isocyanate molecule to form a stable urea linkage. mdpi.com This reaction is critical in the production of polyurethane foams, where the CO₂ acts as a blowing agent. wikipedia.org RNCO + H₂O → [RNHCOOH] → RNH₂ + CO₂ RNH₂ + RNCO → RNHC(O)NHR

Urethane (B1682113) Formation Kinetics and Mechanisms

The formation of urethanes from the reaction of isocyanates and alcohols has been studied extensively, revealing complex kinetics and multiple potential mechanistic pathways.

The precise mechanism of the addition of an alcohol to an isocyanate is a subject of ongoing investigation. Two primary pathways are generally considered:

Concerted Mechanism: Many studies suggest that the reaction proceeds through a concerted mechanism involving a four- or six-membered cyclic transition state. wiley.comkuleuven.be In this pathway, the nucleophilic oxygen of the alcohol attacks the isocyanate carbon simultaneously as the hydroxyl proton is transferred to the isocyanate nitrogen. kuleuven.be Theoretical modeling indicates that the nucleophilic addition occurs across the N=C bond of the isocyanate. kuleuven.be

Stepwise Mechanism: An alternative two-step mechanism has also been proposed, particularly in the presence of catalysts. This pathway involves the initial formation of an unstable, zwitterionic intermediate, which then rearranges to form the final urethane product. ugent.benih.gov

Computational studies have explored these pathways, with the concerted mechanism often being favored in non-catalyzed reactions. The actual operative pathway can be influenced by factors such as the structure of the reactants, the solvent, and the presence of catalysts. nih.gov

The rate of urethane formation is highly sensitive to catalysis. While the reaction can proceed without a catalyst, industrial processes and many laboratory syntheses rely on catalysts to achieve practical reaction rates. mdpi.com

Autocatalysis: The reaction can be catalyzed by the reactants or products themselves. It has been observed that the reaction order with respect to the alcohol is often greater than one, suggesting that alcohol molecules can form hydrogen-bonded associates (dimers or trimers) that are more reactive than alcohol monomers. kuleuven.benih.gov The urethane product can also act as a catalyst by forming a complex with an alcohol molecule, which then reacts with the isocyanate. ugent.beresearchgate.net

Base Catalysis: Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO) and other organic bases are common catalysts. mdpi.commdpi.com The generally accepted mechanism involves the formation of a complex between the catalyst and the alcohol, which increases the nucleophilicity of the alcohol's oxygen atom, thereby accelerating its attack on the isocyanate. ugent.be

Organometallic Catalysis: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts. researchgate.netnih.gov The mechanism is believed to involve the formation of an alkoxide complex between the organotin catalyst and the alcohol, which is the dominant catalytic species. researchgate.netnih.gov Theoretical studies show that this complex then interacts with the isocyanate, facilitating the urethane formation. nih.gov

The following table presents a qualitative comparison of different catalytic mechanisms.

| Catalyst Type | General Mechanism | Relative Efficiency |

| None | Direct reaction, possibly involving alcohol self-association. | Low |

| Autocatalysis (Alcohol) | Formation of more reactive alcohol dimers/trimers. kuleuven.be | Moderate, concentration-dependent |

| Autocatalysis (Urethane) | Formation of an alcohol-urethane complex. researchgate.net | Moderate |

| Tertiary Amines | Activation of the alcohol via hydrogen bonding. ugent.be | High |

| Organotin Compounds | Formation of a highly reactive catalyst-alcohol complex. researchgate.netnih.gov | Very High |

The solvent plays a crucial role in the kinetics and mechanism of urethane formation by influencing the solvation of reactants and transition states. wiley.com

Polarity: The effect of solvent polarity is complex. For concerted mechanisms that proceed through a less polar transition state compared to the initial reactants, an increase in solvent polarity can have an unfavorable effect on the reaction rate. wiley.com However, in other cases, polar solvents can accelerate the reaction. For instance, the urethane reaction of 1,2-propanediol with phenyl isocyanate is significantly accelerated in more polar solvents like dimethylformamide compared to xylene or toluene (B28343). researchgate.net

Hydrogen Bonding: Solvents capable of hydrogen bonding, such as ethers and ketones, can significantly decrease the reaction rate. wiley.comresearchgate.net This is attributed to the formation of a solvent-alcohol complex, which reduces the concentration of more reactive self-associated alcohol species (dimers/trimers) and lowers the nucleophilicity of the alcohol. researchgate.net

The table below shows the effect of solvent on the reaction rate constant for the reaction of phenyl isocyanate with phenol, demonstrating the significant influence of the solvent environment. scientific.net

| Solvent | Dielectric Constant (ε) | Reaction Rate Constant (k) |

| Xylene | ~2.3 | Low |

| 1,4-Dioxane | 2.2 | Medium |

| Cyclohexanone | ~18.3 | High |

Data adapted from studies on phenol-isocyanate reactions, illustrating the trend of solvent effects. scientific.net

In asymmetrically substituted m-phenylenediisocyanates, such as Ethyl-m-phenylenediisocyanate or its well-studied analogue 2,4-Toluene Diisocyanate (2,4-TDI), the two isocyanate groups exhibit different reactivities. This difference is primarily due to a combination of electronic and steric effects imparted by the substituent on the aromatic ring. mdpi.com

For 2,4-TDI, the isocyanate group at the 4-position (para to the methyl group) is significantly more reactive than the isocyanate group at the 2-position (ortho to the methyl group). mdpi.com

Electronic Effects: The ethyl group (in Ethyl-m-phenylenediisocyanate) or methyl group (in TDI) is weakly electron-donating. This effect slightly deactivates both isocyanate groups compared to those on an unsubstituted ring, but the effect is distributed differently.

Steric Hindrance: The primary factor is the steric hindrance imposed by the substituent (e.g., ethyl or methyl group) on the adjacent ortho-isocyanate group. This bulkiness hinders the approach of the nucleophile (e.g., an alcohol molecule) to the ortho-NCO group, making it less reactive. mdpi.com

Studies have shown that the p-NCO group in 2,4-TDI can be 5 to 10 times more reactive than the o-NCO group. mdpi.com This reactivity difference is exploited in the synthesis of polyurethane prepolymers, where the more reactive para-isocyanate reacts first, leaving the less reactive ortho-isocyanate available for subsequent reactions. mdpi.com After the first NCO group has reacted to form a urethane, the electronic nature of the newly formed group can further influence the reactivity of the remaining NCO group.

Other Significant Reaction Pathways of Substituted m-Phenylenediisocyanates

Beyond the primary reactions with polyols and amines that lead to the formation of polyurethanes and polyureas, substituted m-phenylenediisocyanates, including ethyl-m-phenylenediisocyanate, engage in several other significant reaction pathways. These reactions can be desirable for creating specific structural features within the polymer or can be side reactions that influence the final properties of the material.

Self-Condensation Reactions (e.g., Dimerization to Uretdiones, Trimerization to Isocyanurates)

Isocyanate groups can react with each other in self-condensation reactions, primarily forming dimers (uretdiones) and trimers (isocyanurates). These reactions are particularly relevant for aromatic isocyanates and are often influenced by catalysts and temperature.

Trimerization of isocyanates leads to the formation of highly stable isocyanurate rings (1,3,5-substituted-s-triazine-2,4,6-triones). sci-hub.st This reaction is often catalyzed by a variety of compounds, including potassium acetate, tertiary amines (like N-methylmorpholine), and metal salts. sci-hub.sti.moscow The trimerization can proceed from the monomeric isocyanate or through the rearrangement of the uretdione dimer, especially at elevated temperatures. sci-hub.st The formation of isocyanurate crosslinks is a key feature in the production of polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability and fire resistance. rsc.org The introduction of an ethyl group on the m-phenylenediisocyanate ring would influence the rate of trimerization and the properties of the resulting isocyanurate-containing polymer.

| Reaction | Product | Typical Catalysts | General Conditions |

| Dimerization | Uretdione | Tertiary phosphines (e.g., tributylphosphine) | Room temperature and above |

| Trimerization | Isocyanurate | Potassium acetate, tertiary amines, metal salts | Can occur at room temperature but is often accelerated by heat |

Table 1: Overview of Self-Condensation Reactions of Aryl Isocyanates

Cycloaddition Reactions (e.g., with Epoxides to Form Oxazolidones)

Substituted m-phenylenediisocyanates can undergo cycloaddition reactions with epoxides to form oxazolidones. This reaction is of interest for creating polymers with enhanced thermal stability and mechanical properties. The reaction involves the [3+2] cycloaddition of an isocyanate group with an epoxide ring, leading to the formation of a five-membered oxazolidinone ring.

The synthesis of poly-2-oxazolidones from diisocyanates and diepoxides has been demonstrated to yield high molecular weight polymers. researchgate.net The reaction is typically catalyzed and conducted at elevated temperatures. A variety of catalysts have been investigated for this reaction, including Lewis acids (e.g., LiCl, MgCl₂, AlCl₃), Lewis bases (e.g., tertiary amines, alkoxides), and Lewis pair-type catalysts (e.g., phosphonium (B103445) halides). researchgate.netresearchgate.net For the reaction of phenyl isocyanate with phenyl glycidyl (B131873) ether, optimal conditions for high yield involved slow addition of the isocyanate to a solution of the epoxide and a catalytic amount of n-butoxylithium in 1-butanol (B46404) at temperatures of 160°C or higher. researchgate.net

The initial molar ratio of isocyanate to epoxy groups is a critical parameter that influences the structure of the resulting polymer. An excess of epoxide leads to linear oxazolidone polymers, while an excess of isocyanate can lead to the formation of isocyanurate crosslinks in addition to the oxazolidone rings. researchgate.net The presence of an ethyl substituent on the m-phenylene diisocyanate ring would affect the reactivity and the properties of the resulting poly(oxazolidone-urethane) materials.

| Catalyst Type | Examples | Typical Reaction Temperature |

| Lewis Acids | LiCl, MgCl₂, AlCl₃ | High temperatures (e.g., >160°C) |

| Lewis Bases | Tertiary amines, n-butoxylithium | High temperatures (e.g., >160°C) |

| Lewis Pairs | Tetrabutylphosphonium chloride | Not specified |

| Imidazoles | 2-phenyl imidazole | 160°C |

Table 2: Catalysts for Oxazolidone Formation from Isocyanates and Epoxides researchgate.netnasa.govepo.org

Mechanisms of Side Reactions Affecting Product Properties (e.g., Chromophore Formation)

Side reactions during the synthesis and subsequent exposure of polyurethanes derived from aromatic diisocyanates can lead to the formation of chromophores, which are chemical species that absorb light and can cause discoloration (e.g., yellowing) of the final product. This is a significant concern for applications where color stability is important.

One major pathway for chromophore formation in polyurethanes based on aromatic diisocyanates involves the oxidation of the aromatic diamine that can be formed from the hydrolysis of unreacted isocyanate groups. google.com For instance, with toluene diisocyanate (a methyl-substituted m-phenylene diisocyanate), residual isocyanate groups can react with ambient moisture to form an unstable carbamic acid, which then decomposes to toluene diamine and carbon dioxide. google.com These primary aromatic amines are susceptible to oxidation, leading to the formation of colored species such as azo compounds, which act as chromophores. google.com

Another potential source of chromophore formation is the photo-Fries rearrangement of the urethane linkages upon exposure to UV light. Current time information in Bangalore, IN. This rearrangement can lead to the formation of ortho- and para-amino ketone structures within the polymer backbone, which can contribute to discoloration. The presence of an ethyl group on the phenylenediisocyanate ring is not expected to fundamentally change these degradation pathways, although it may influence the rate and specific nature of the chromophores formed.

| Side Reaction | Intermediate/Precursor | Resulting Chromophore Type | Contributing Factors |

| Hydrolysis of NCO | Aromatic diamine | Azo compounds | Moisture, unreacted isocyanate |

| Photo-degradation | Urethane linkage | Amino-ketone structures | UV light exposure |

Table 3: Common Mechanisms of Chromophore Formation in Aromatic Polyurethanes

Polymerization Kinetics and Mechanisms Involving Substituted M Phenylenediisocyanates

Polyurethane Formation via Step-Growth Polyaddition

Polyurethane synthesis is a classic example of step-growth polymerization. The fundamental reaction involves the addition of a hydroxyl group (-OH) from a polyol to an isocyanate group (-NCO) of the diisocyanate to form a urethane (B1682113) linkage (-NH-CO-O-). scielo.br This reaction proceeds without the elimination of any small molecules. The reactivity of the isocyanate group is influenced by the electronic nature of its substituents; electron-withdrawing groups tend to increase reactivity, while electron-donating groups, such as the ethyl group in ethyl-m-phenylenediisocyanate, generally decrease it. scribd.com

Monitoring the progress of polymerization in real-time is crucial for understanding and controlling the reaction. researchgate.net Several analytical techniques are employed to track the conversion of reactants and determine reaction rates.

Fourier Transform Infrared (FTIR) Spectroscopy : This is a common method used to follow the curing process. mdpi.com The progress of the reaction can be monitored by observing the decrease in the characteristic absorption band of the isocyanate group (-NCO) at approximately 2270 cm⁻¹. google.com The rate of disappearance of this peak is directly proportional to the rate of urethane formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Time-domain NMR (TD-NMR) is particularly sensitive to changes in molecular mobility that occur as liquid monomers are converted into a solid polymer network. researchgate.net This technique can be used to probe the polymerization reaction and characterize the formation of the solid product from liquid reagents. researchgate.net

Differential Scanning Calorimetry (DSC) : Non-isothermal DSC can be used to study the curing kinetics of polyurethane elastomers. mdpi.com By measuring the heat flow associated with the reaction at different heating rates, kinetic parameters such as activation energy can be determined. mdpi.com

The degree of conversion can be calculated by tracking the concentration of the reactive groups over time, providing essential data for kinetic modeling. mdpi.com

The rate of polyurethane formation is highly sensitive to both temperature and the presence of catalysts.

Temperature: Increasing the polymerization temperature generally increases the reaction rate. mdpi.commdpi.com However, the relationship is complex, as higher temperatures can also promote side reactions, such as the formation of allophanate (B1242929) or biuret (B89757) cross-links, and can affect the final morphology of the polymer. researchgate.net The activation energy of the polymerization reaction, which can be calculated from kinetic data at various temperatures, quantifies this temperature dependence. mdpi.com For instance, studies on propylene (B89431) polymerization have shown that increasing temperature accelerates the reaction but can also alter the morphology of the resulting polymer particles. mdpi.com

Catalysts: A wide variety of catalysts are used to accelerate the isocyanate-hydroxyl reaction. These are broadly categorized into tertiary amines and organometallic compounds. researchgate.net

Tertiary Amines : Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are known to catalyze urethane formation. researchgate.net

Organometallic Compounds : Tin compounds, such as dibutyltin (B87310) dilaurate (SnDBDL), are highly effective catalysts for the reaction. researchgate.netresearchgate.net Other metal-organic compounds based on titanium, zirconium, or mercury are also used, though environmental and toxicity concerns have shifted preferences. google.comdaryatamin.com

The choice of catalyst can significantly influence not only the primary urethane-forming reaction but also secondary reactions like isocyanate trimerization, which affects the final network structure. google.com

| Isocyanate Type | Substituent | Catalyst | Relative Reaction Rate | Reference |

|---|---|---|---|---|

| Phenyl Isocyanate | p-NO₂ | None | 41.7 | scribd.com |

| Phenyl Isocyanate | m-Cl | None | 7.0 | scribd.com |

| Phenyl Isocyanate | None (H) | None | 1.00 | scribd.com |

| Phenyl Isocyanate | p-Me (analogue for ethyl) | None | 0.61 | scribd.com |

| Phenyl Isocyanate | p-OMe | None | 0.51 | scribd.com |

| Generic Aromatic Isocyanate | Varies | Tertiary Amine | Significantly Increased | researchgate.net |

| Generic Aromatic Isocyanate | Varies | Organotin Compound | Highly Increased | researchgate.net |

During the curing of thermosetting polymers like polyurethanes, two critical physical transformations can occur: gelation and vitrification. uni-hamburg.de

Gelation : This corresponds to the formation of a cross-linked polymer network of effectively infinite molecular weight. At the gel point, the viscosity of the system increases dramatically, and the material transitions from a liquid to a solid-like gel. uni-hamburg.deacs.org

Vitrification : This is the process where the glass transition temperature (Tg) of the reacting system increases and eventually equals the curing temperature (Tcure). uni-hamburg.de When the system vitrifies, molecular mobility is severely restricted, and the reaction rate slows down significantly, becoming diffusion-controlled rather than kinetically controlled. uni-hamburg.de

The sequence of these events depends on the cure temperature. uni-hamburg.de If the cure temperature is above the glass transition temperature of the fully cured polymer (Tg∞), the system will gel but not vitrify. If the cure temperature is below Tg∞, the system will eventually vitrify. uni-hamburg.de Whether gelation occurs before or after vitrification depends on whether the cure temperature is above or below a critical temperature known as gelTg. uni-hamburg.de These phenomena are crucial as they dictate the processing window and the final degree of cure of the material. researchgate.net

Cross-linking Architectures and Network Formation

The three-dimensional network structure of a polyurethane is determined by the functionality of the monomers and the reaction conditions. Cross-linking can be introduced by using polyols with a functionality greater than two, or through side reactions involving the isocyanate group, such as the formation of allophanate (reaction of an isocyanate with a urethane group) or biuret (reaction of an isocyanate with a urea (B33335) group) linkages. researchgate.net

The structure of the diisocyanate monomer, including the presence, size, and position of substituents on the aromatic ring, has a profound impact on crosslinking density.

Steric Hindrance : Substituents near the isocyanate groups can sterically hinder the approach of nucleophiles like alcohols. For ethyl-m-phenylenediisocyanate, the ethyl group provides steric bulk that can reduce the reactivity of the adjacent isocyanate group compared to an unsubstituted m-phenylenediisocyanate. This effect is more pronounced with larger substituents, such as the triisopropyl groups in 2,4,6-triisopropyl-m-phenylene diisocyanate, which significantly slow down reaction kinetics. This differential reactivity can influence the sequence of bond formation and the homogeneity of the resulting network.

Increased Crosslinking : The crosslink density can be intentionally increased by using an excess of diisocyanate in the formulation. researchgate.net The excess isocyanate groups can react with the newly formed urethane linkages to create allophanate cross-links, leading to a more rigid material with a higher modulus and reduced swelling in solvents. researchgate.net The use of trifunctional cross-linkers like trimethylol propane (B168953) (TMP) also directly increases the crosslink density. researchgate.netkpi.ua Studies on polyurethane elastomers have shown that the crosslink density significantly increases with an increasing amount of excess diisocyanate. researchgate.net

| Diisocyanate | Substituent | Relative Steric Hindrance | Predicted Effect on Reaction Rate | Potential for Side Reactions (Allophanate/Biuret) |

|---|---|---|---|---|

| m-phenylenediisocyanate | -H | Low | High | High (at high temp./catalyst) |

| Tolylene diisocyanate (TDI) | -CH₃ | Moderate | Moderate | Moderate |

| Ethyl-m-phenylenediisocyanate | -CH₂CH₃ | Moderate-High | Reduced | Reduced |

| 2,4,6-Triisopropyl-m-phenylene diisocyanate | -CH(CH₃)₂ | Very High | Very Low | Very Low |

Copolymerization Studies with Diverse Monomers

To achieve specific properties, ethyl-m-phenylenediisocyanate can be copolymerized with a variety of monomers. This can involve using mixtures of polyols or mixtures of diisocyanates.

Mixed Polyols : Polyurethanes can be synthesized using blends of different types of polyols, such as polyester (B1180765) polyols and polyether polyols. This allows for fine-tuning of properties like flexibility, chemical resistance, and thermal stability. For example, polyurethanes based on hydroxyl-terminated polybutadiene (B167195) (HTPB) can be modified by incorporating different chain extenders to alter phase separation and thermal transitions. researchgate.net

Mixed Diisocyanates : Mixtures of diisocyanates, such as combining an aromatic diisocyanate like ethyl-m-phenylenediisocyanate with an aliphatic diisocyanate like hexamethylene diisocyanate (HDI), can be used to balance properties like UV stability (from the aliphatic component) and rigidity (from the aromatic component). researchgate.net

Chain Extenders : Low molecular weight diols or diamines are used as chain extenders to build up the hard segment of the polyurethane. researchgate.net The choice of chain extender, for instance, changing from a diol to a diamine, can increase the crosslink density and significantly alter the material's properties. researchgate.net The synthesis of new polyurethanes has been explored by reacting novel diol monomers with various common diisocyanates, demonstrating the modularity of this approach. ajchem-a.comajchem-a.com

Advanced Applications of Substituted M Phenylenediisocyanates in Materials Science Research

Polyurethane Material Design and Engineering

The design and engineering of polyurethane (PU) materials offer a vast field for innovation, largely driven by the selection of the diisocyanate monomer. haci.gr The structure of the diisocyanate, including the nature and position of substituents on an aromatic ring, plays a pivotal role in determining the final properties of the polymer. mdpi.com

The mechanical and chemical properties of polyurethanes are intricately linked to the structure of their hard segments, which are formed by the reaction of the diisocyanate with a chain extender. researchgate.net For Ethyl-m-phenylenediisocyanate, the ethyl group attached to the benzene (B151609) ring introduces specific steric and electronic effects that can be leveraged to tailor polymer properties.

The ethyl group, being bulkier than a hydrogen atom, can hinder the close packing of the polymer chains. This steric hindrance is expected to reduce the crystallinity and ordered arrangement of the hard segments. scirp.org Consequently, polyurethanes synthesized from Ethyl-m-phenylenediisocyanate may exhibit increased flexibility and a lower modulus compared to those made from unsubstituted m-phenylenediisocyanate. nih.gov The chemical resistance of the polyurethane is also influenced by the hard segment structure. researchgate.net The presence of the ethyl group may slightly enhance the hydrophobicity of the polymer, potentially improving its resistance to aqueous chemical environments. mdpi.com

Illustrative Data Table: Predicted Influence of Ethyl Substitution on Polyurethane Properties

| Property | Unsubstituted m-Phenylenediisocyanate | Ethyl-m-phenylenediisocyanate (Predicted) | Rationale |

| Tensile Strength | High | Moderately High | Reduced hard segment packing due to steric hindrance from the ethyl group may lower tensile strength. |

| Elongation at Break | Moderate | High | Disruption of hard segment crystallinity can lead to increased flexibility and elongation. |

| Hardness (Shore) | High | Moderate | A less ordered hard segment domain structure typically results in lower hardness. |

| Chemical Resistance | Good | Good to Excellent | The hydrophobic nature of the ethyl group could enhance resistance to polar solvents. |

This table presents predicted trends based on established principles of polymer chemistry, as specific experimental data for Ethyl-m-phenylenediisocyanate is not widely available.

Polyurethanes are block copolymers composed of alternating hard and soft segments. The thermodynamic incompatibility between these segments often leads to microphase separation, where the hard segments aggregate into rigid domains within a flexible soft segment matrix. researchgate.net The extent of this separation profoundly affects the material's properties. mdpi.com

The symmetry of the diisocyanate molecule is a crucial factor influencing microphase separation. tubitak.gov.tr Symmetrical diisocyanates tend to form more ordered and crystalline hard segment domains, leading to a higher degree of microphase separation. scirp.org The "meta" positioning of the isocyanate groups in Ethyl-m-phenylenediisocyanate, similar to m-phenylenediisocyanate, results in an asymmetrical structure. This asymmetry is expected to disrupt the regular packing of the hard segments, potentially leading to a more mixed-phase morphology compared to polyurethanes made with symmetrical p-phenylenediisocyanate. tubitak.gov.tr The addition of the ethyl group would likely further inhibit hard segment ordering, promoting even greater phase mixing. mdpi.com This can result in materials with good damping properties. mdpi.com

While the ethyl group's steric hindrance might reduce the packing efficiency and crystallinity of the hard segments, potentially lowering the softening temperature, it could also lead to a more amorphous and tougher material. researchgate.net The mechanical strength of these polymers is a balance between the rigidity of the hard segments and the flexibility of the soft segments. By carefully selecting the polyol and chain extender to work in concert with Ethyl-m-phenylenediisocyanate, it is possible to design polymers with a unique combination of thermal and mechanical properties. researchgate.net For instance, the use of a more rigid polyol could compensate for the potential softening effect of the ethyl-substituted diisocyanate.

Illustrative Research Data: Thermal Properties of Aromatic Polyurethanes

| Diisocyanate Type | Initial Decomposition Temperature (TGA, 5% weight loss) | Glass Transition Temperature (Tg) of Hard Segment | Morphology |

| Symmetrical Aromatic | ~320-350 °C | High | High degree of microphase separation |

| Asymmetrical Aromatic | ~300-330 °C | Moderate | More phase mixing |

| Ethyl-m-phenylenediisocyanate (Predicted) | ~300-330 °C | Moderate to Low | Significant phase mixing |

This table provides typical data ranges for different classes of aromatic polyurethanes to illustrate the expected performance of an Ethyl-m-phenylenediisocyanate-based system.

Specialized Polymer Systems

The unique structural features of Ethyl-m-phenylenediisocyanate make it a candidate for the development of specialized polymer systems with tailored functionalities.

Energetic thermoplastic elastomers (ETPEs) are a class of materials that combine the properties of elastomers with the energetic output of plasticizers and fillers. fraunhofer.de They are often used as binders in propellant and explosive formulations. redalyc.org The binder's properties, such as its melting temperature, glass transition temperature, and mechanical strength, are critical to the performance and safety of the energetic formulation. researchgate.net

The synthesis of ETPEs often involves the use of energetic polyols, such as glycidyl (B131873) azide (B81097) polymer (GAP), and a diisocyanate to form the polyurethane backbone. fraunhofer.defraunhofer.de The choice of diisocyanate influences the morphology and properties of the resulting ETPE. fraunhofer.de While specific studies on Ethyl-m-phenylenediisocyanate in ETPEs are not prominent, its asymmetrical structure and the presence of the ethyl group could be advantageous. The expected disruption of hard segment crystallinity could lead to ETPEs with lower melt viscosities, which is desirable for processing. foi.se Furthermore, the potentially higher flexibility could improve the mechanical properties of the final energetic formulation, such as its ability to withstand shock and vibration. jes.or.jp

The development of biocompatible polymers is a significant area of materials science research, with applications in medical implants, drug delivery systems, and tissue engineering. polymersource.ca Polyurethanes are often used in these applications due to their excellent mechanical properties and tunable biodegradability. researchgate.net However, a key concern is the potential toxicity of the degradation products, particularly the diamines formed from the hydrolysis of aromatic diisocyanates. nih.gov

The use of substituted diisocyanates is being explored to create more biocompatible polyurethanes. For instance, lysine-based diisocyanates, which degrade to the non-toxic amino acid lysine, have been developed. nih.gov While Ethyl-m-phenylenediisocyanate would still degrade to a substituted aromatic diamine, the ethyl group could potentially modulate the biological activity of this degradation product. Furthermore, the ability to tailor the mechanical properties, such as creating softer and more flexible polymers, could be beneficial for applications like soft tissue engineering scaffolds. nih.gov The design of such biocompatible architectures would require a thorough investigation of the cytotoxicity of both the polymer and its degradation products. nih.gov

Formation Mechanisms of Chemically Cross-linked Hydrogels

The formation of chemically cross-linked hydrogels utilizing ethyl-m-phenylenediisocyanate as a cross-linking agent is a process rooted in the principles of covalent bond formation between polymer chains. nih.gov This method results in hydrogels with permanent junctions and a stable three-dimensional network structure, offering greater mechanical stability compared to physically cross-linked hydrogels. nih.govrsdjournal.org The fundamental mechanism involves the reaction of the highly reactive isocyanate groups (-NCO) of ethyl-m-phenylenediisocyanate with complementary functional groups present on water-soluble polymer backbones. rsdjournal.orgnih.gov

The primary reaction pathway for cross-linking involves the interaction between the isocyanate moieties and hydroxyl (-OH) or primary amine (-NH2) groups on a polymer. rsdjournal.orgnih.govresearchgate.net For instance, when ethyl-m-phenylenediisocyanate is introduced into a solution containing a polymer rich in hydroxyl groups, such as polyvinyl alcohol (PVA) or polysaccharides like hyaluronic acid (HA) or cellulose, a polyaddition reaction occurs. mdpi.comwiley.com Each of the two isocyanate groups on the ethyl-m-phenylenediisocyanate molecule can react with a hydroxyl group from a different polymer chain, forming a stable urethane (B1682113) linkage (-NH-CO-O-). researchgate.net This process effectively creates a covalent bridge, or cross-link, between the polymer chains.

Similarly, if the polymer backbone contains primary amine groups, as found in chitosan, the isocyanate groups will react to form urea (B33335) linkages (-NH-CO-NH-). uni-koeln.de The reaction with amine groups is typically faster than with hydroxyl groups. researchgate.net The bifunctional nature of ethyl-m-phenylenediisocyanate is crucial, as it allows one molecule to connect two separate polymer chains, leading to the progressive build-up of an extensive network.

In aqueous environments, a competing reaction is the hydrolysis of the isocyanate groups, which first form an unstable carbamic acid that then decomposes to yield an amine and carbon dioxide. researchgate.net This newly formed amine can then react with another isocyanate group, creating a urea bridge. researchgate.net While this can also contribute to the network, the primary cross-linking in the presence of polymers rich in hydroxyl or amine groups occurs through urethane or urea bond formation, respectively, due to more favorable reaction kinetics. researchgate.net

The resulting polyurethane or polyurea hydrogels exhibit properties influenced by the constituent polymers and the cross-linking density. Research has shown that polyurethane-based hydrogels can achieve high tensile strength and elasticity. mdpi.comnih.gov The formation of these covalently cross-linked networks is essential for creating stable hydrogel structures suitable for various advanced applications. rsc.org

Table 1. Influence of Cross-linker Concentration on Hydrogel Properties

| Property | Effect of Increasing Cross-linker Concentration | Rationale |

| Swelling Ratio | Decreases | A higher cross-link density restricts the mobility of polymer chains, reducing their ability to expand and absorb water. nih.gov |

| Mechanical Strength | Increases (up to a point) | More cross-links create a more robust and rigid network, enhancing tensile and compressive strength. mdpi.com |

| Pore Size | Decreases | The polymer chains are held more closely together, resulting in a tighter network structure with smaller interstitial spaces. |

| Degradation Rate | Decreases | A more densely cross-linked network is more resistant to hydrolysis and enzymatic degradation. nih.gov |

| Gelation Time | Decreases | A higher concentration of reactive groups leads to a faster formation of the cross-linked network. nih.gov |

Computational and Theoretical Investigations of Substituted M Phenylenediisocyanates

Quantum Chemical Studies

Quantum chemical methods are instrumental in modeling the electronic structure and reactivity of molecules. For substituted m-phenylenediisocyanates, these studies elucidate the fundamental principles governing their reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving diisocyanates. It allows for the detailed exploration of potential energy surfaces, helping to identify reactants, products, intermediates, and the transition states that connect them.

A key reaction of diisocyanates is urethane (B1682113) formation via alcoholysis. For aromatic diisocyanates like m-phenylene diisocyanate (m-PDI), two primary pathways are typically considered for the reaction with an alcohol:

Stepwise Mechanism: This path involves the initial addition of the alcohol across the C=O bond of the isocyanate group, forming an enol intermediate. This is followed by a 1,3-hydrogen shift to yield the final urethane product. itu.edu.tr

Concerted Mechanism: In this pathway, the alcohol adds across the N=C bond in a single step, directly forming the urethane. itu.edu.tr

Computational studies using DFT (specifically the B3LYP functional with the 6-31+G(d,p) basis set) have been performed on the reaction between various aromatic diisocyanates, including m-PDI, and n-butanol. researchgate.net The calculated free energy profiles from these studies indicated that the concerted pathway is energetically more favorable than the stepwise route. researchgate.net The analysis of transition states provides critical information about the energy barriers of the reaction. For instance, in the reaction of phenyl isocyanate with cyclohexanol, DFT calculations were able to determine the cyclic structure of the transition state and calculate a Gibbs energy of activation of 6.8 kcal/mol, which showed good agreement with experimental values. researchgate.net Such studies affirm the power of DFT in accurately modeling reaction energetics and structures. researchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are employed to explore the energetic landscapes of chemical systems. arxiv.org These methods are crucial for predicting the stability of different molecular structures (isomers, conformers) and for identifying potential reaction pathways by mapping out the potential energy surface. arxiv.org

For systems involving diisocyanates, ab initio calculations can determine the relative energies of different conformers and the energy barriers for rotation around single bonds. This information is vital for understanding how the molecule's shape influences its reactivity. By exploring the energetic landscape, researchers can identify the most stable (lowest energy) configurations of reactants and products, as well as the saddle points corresponding to transition states. arxiv.org Although computationally more demanding than DFT, high-level ab initio methods like Coupled Cluster (e.g., CCSD(T)) can provide benchmark-quality energies for key points on the potential energy surface, such as the barrier heights for reactions like isocyanate hydrolysis. researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations extend the scope of theoretical investigations to include environmental effects and dynamic behavior, providing a more complete picture of the chemical processes involving substituted m-phenylenediisocyanates.

The reactivity of diisocyanates is significantly influenced by the solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., CPCM), are efficient methods for incorporating solvent effects into quantum chemical calculations. utwente.nlnih.gov These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. nih.gov

In the study of the reaction between aromatic diisocyanates and n-butanol, single-point solvent calculations were performed using the PCM model with benzene (B151609) as the solvent. researchgate.net This approach allows for the calculation of reaction energetics in a non-polar medium, mimicking typical industrial conditions. The results confirmed that even in solution, the concerted mechanism for urethane formation is favored over the stepwise one. researchgate.net The use of continuum models is a standard practice to refine the accuracy of calculated activation energies and reaction free energies, as values can differ significantly between the gas phase and solution. researchgate.net

To gain deeper insight into the electronic factors governing reactivity, methods like Natural Bond Orbital (NBO) theory are employed. NBO analysis transforms the complex calculated wavefunction into a representation based on localized bonds, lone pairs, and antibonding orbitals, which aligns with intuitive chemical concepts. acs.org

For the reaction of m-PDI with alcohols, NBO analysis was performed to understand charge delocalization and the stabilization energies of the molecules involved. researchgate.net This analysis reveals how the electron density is distributed and redistributed during the reaction. For example, in the cycloaddition reaction of nitrones with isocyanates, NBO charge analysis showed a delocalized negative charge on the N-C-O system of the isocyanate in the intermediate, which helps to stabilize the structure. acs.org By quantifying orbital interactions, NBO can explain the effects of substituents on the reactivity of the isocyanate groups. For instance, an electron-withdrawing substituent on the phenyl ring would be expected to increase the positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack.

A primary goal of computational studies is to predict kinetic parameters that can be validated against experimental data. For diisocyanates, a key kinetic feature is the differential reactivity of the two isocyanate groups. The reaction of the first NCO group often influences the reactivity of the second one. This is quantified by the ratio of the rate constants for the first and second alcohol additions (k1/k2).

Computational studies have successfully predicted these ratios for various aromatic diisocyanates. itu.edu.trresearchgate.net DFT calculations were used to model the two consecutive alcoholysis reactions and determine the activation energy for each step. From these energies, the theoretical k1/k2 ratios were calculated. researchgate.net These theoretical predictions showed strong agreement with experimental results, validating the computational model. researchgate.net

The table below presents a comparison of theoretical and experimental k1/k2 ratios for the reaction of m-phenylene diisocyanate (m-PDI) and other aromatic diisocyanates with n-butanol.

| Diisocyanate | Experimental k1/k2 Ratio | Theoretical k1/k2 Ratio |

|---|---|---|

| m-phenylene diisocyanate | 5.12 | 14.22 |

| p-phenylene diisocyanate | 4.23 | 11.71 |

| 2,4' dibenzyl diisocyanate | 8.06 | 6.02 |

Data sourced from a DFT analysis of urethanization reactions. itu.edu.trresearchgate.net

The ability to computationally predict activation energies and rate constants is invaluable for understanding and controlling polyurethane synthesis. researchgate.netresearchgate.net These theoretical tools allow for the screening of different substituted diisocyanates and reaction conditions to achieve desired polymerization kinetics and material properties.

Advanced Analytical Techniques for Characterization and Mechanistic Studies of Substituted M Phenylenediisocyanates

Spectroscopic Methods for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are indispensable for real-time monitoring of polymerization reactions and for the detailed structural analysis of the resulting products.

Fourier Transform Infrared (FTIR) Spectroscopy (e.g., ATR-FTIR for In Situ Monitoring, Kinetic Analysis)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the reactions of isocyanates. The strong and characteristic absorption band of the isocyanate group (-N=C=O) appears around 2270 cm⁻¹. researchgate.netscispace.com The decrease in the intensity of this peak over time provides a direct measure of the isocyanate group's conversion during polymerization, enabling detailed kinetic analysis. researchgate.netscispace.com

Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for in situ monitoring of isocyanate reactions. researchgate.netnih.govosti.gov This technique allows for continuous, real-time analysis of the reaction mixture without the need for sampling, which can be crucial for highly reactive and toxic precursors like isocyanates. azom.com By tracking the disappearance of the isocyanate band and the appearance of urethane (B1682113) linkage bands (e.g., N-H and C-O modes), researchers can gain a deeper understanding of the reaction kinetics and mechanism. researchgate.netazom.compaint.org For quantitative analysis, the ratio of the isocyanate peak's absorbance to that of an internal standard (a group whose concentration remains constant) is often calculated to correct for any changes in sample thickness or density during the reaction. scispace.com

Key FTIR Data for Isocyanate Reaction Monitoring:

| Functional Group | Wavenumber (cm⁻¹) | Observation during Reaction |

| Isocyanate (-NCO) | ~2270 | Decreases |

| Urethane (N-H) | ~1518 | Increases |

| Urethane (C-O) | ~1145 | Increases |

| Carbonyl (C=O) | ~1715 | Increases |

This table is based on data from multiple sources. paint.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR for Product Identification and Structural Conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and structural elucidation of organic compounds, including the products of ethyl-m-phenylenediisocyanate reactions. irjes.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule. acs.orglibretexts.org

¹H NMR: Proton NMR is used to determine the number and type of hydrogen atoms in a molecule. Chemical shifts, splitting patterns (multiplicity), and integration values reveal the connectivity of different proton environments. acs.org For instance, the protons of the ethyl group and the aromatic ring in ethyl-m-phenylenediisocyanate and its derivatives will have characteristic signals.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of a molecule. libretexts.org Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and electronic environment. libretexts.org This is particularly useful for confirming the formation of urethane linkages and identifying any side products. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling to simplify the signals to singlets. libretexts.org

Advanced 2D NMR techniques can provide even more detailed structural information, revealing through-bond and through-space correlations between different nuclei. irjes.com

Typical Chemical Shift Ranges for Relevant Functional Groups:

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 6.5 - 8.5 |

| ¹H | Alkyl Protons (next to N) | 2.5 - 4.0 |

| ¹H | Alkyl Protons (aliphatic) | 0.8 - 2.0 |

| ¹³C | Carbonyl (Urethane) | 150 - 170 |

| ¹³C | Aromatic Carbons | 110 - 160 |

| ¹³C | Alkyl Carbons (next to N) | 30 - 60 |

| ¹³C | Alkyl Carbons (aliphatic) | 10 - 40 |

This table is compiled from general NMR principles and data from various sources. libretexts.orgpitt.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. phi.comvot.plazooptics.com With a typical analysis depth of less than 10 nanometers, XPS is invaluable for studying the surface chemistry of polyurethane films and coatings derived from ethyl-m-phenylenediisocyanate. phi.comresearchgate.net

By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the surface and provide information about their bonding environments. phi.com This is crucial for understanding surface properties such as adhesion, wettability, and biocompatibility. aip.org For example, XPS can be used to quantify the concentration of nitrogen and oxygen on a polyurethane surface, providing insight into the distribution of urethane linkages. researchgate.net High-resolution scans of specific elemental peaks, such as C1s, O1s, and N1s, can be deconvoluted to identify different chemical states, such as C-C, C-O, C=O, and N-C=O, offering a detailed picture of the surface chemistry. researchgate.net

Example of XPS Data for a Polyurethane Surface:

| Element | Atomic % (Example) | Common Chemical States Identified |

| Carbon (C) | 70% | C-C, C-H, C-O, C=O |

| Oxygen (O) | 20% | C-O, C=O |

| Nitrogen (N) | 8% | Urethane (-NH-COO-) |

| Silicon (Si) | 2% | Contaminant or additive |

This is a representative table based on typical findings in XPS analysis of polyurethanes. researchgate.net

Thermal Analysis Techniques for Reaction Thermodynamics and Kinetics

Thermal analysis techniques provide critical information about the thermodynamic and kinetic aspects of reactions involving ethyl-m-phenylenediisocyanate, as well as the thermal stability of the resulting polymers.

Differential Scanning Calorimetry (DSC) for Curing and Deblocking Reactions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. enpress-publisher.com It is widely used to study the curing (cross-linking) and deblocking reactions of isocyanate-based systems. enpress-publisher.commdpi.comcore.ac.uk

During a DSC scan, exothermic events, such as the curing reaction between an isocyanate and a polyol, appear as peaks. The area under the peak is proportional to the total heat of reaction (enthalpy), providing valuable thermodynamic data. researchgate.net By conducting DSC experiments at different heating rates, kinetic parameters such as the activation energy (Ea) can be determined using model-free isoconversional methods like the Kissinger or Flynn-Wall-Ozawa methods. mdpi.comcore.ac.uk This information is essential for optimizing curing conditions and predicting the reaction behavior. mdpi.com DSC is also used to study the deblocking of blocked isocyanates, where an endothermic peak indicates the temperature at which the blocking group is released, freeing the isocyanate to react. enpress-publisher.com

Typical DSC Data for Polyurethane Curing:

| Parameter | Typical Value Range | Significance |

| Onset Temperature (°C) | 80 - 150 | Temperature at which curing begins |

| Peak Exotherm Temperature (°C) | 120 - 200 | Temperature of maximum reaction rate |

| Enthalpy of Curing (J/g) | 100 - 400 | Total heat released during curing |

| Activation Energy (kJ/mol) | 50 - 100 | Energy barrier for the curing reaction |

These values are illustrative and can vary significantly depending on the specific formulation. mdpi.comcore.ac.ukresearchgate.netwiley.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wiley.com It is a primary technique for assessing the thermal stability of polymers and investigating their degradation pathways. srce.hrresearchgate.netosti.gov

A TGA thermogram plots the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability. wiley.com The derivative of the TGA curve (DTG) shows the rate of weight loss and can reveal multi-step degradation processes. nih.gov For polyurethanes, thermal degradation typically occurs in multiple stages, often starting with the dissociation of the thermally less stable urethane linkages in the hard segments, followed by the degradation of the more stable soft segments at higher temperatures. wiley.comresearchgate.net The atmosphere (e.g., inert nitrogen or oxidative air) can significantly influence the degradation mechanism and the final char yield. srce.hrnih.gov

Illustrative TGA Data for a Polyurethane Elastomer:

| Temperature Range (°C) | Weight Loss (%) | Associated Degradation Step |

| 250 - 350 | 20 - 40% | Decomposition of hard segments (urethane linkages) |

| 350 - 450 | 50 - 70% | Decomposition of soft segments (polyether/polyester) |

| > 450 | Varies | Further degradation and char formation |

This table presents a generalized degradation profile for a polyurethane. wiley.comnih.gov

By combining these advanced analytical techniques, a comprehensive understanding of the chemistry of ethyl-m-phenylenediisocyanate can be achieved, from the kinetics of its reactions to the structure and properties of the final materials. This knowledge is crucial for the rational design and development of new high-performance polyurethanes.

Chromatographic and Mass Spectrometric Approaches

The reaction of isocyanates is complex, involving multiple and often competing pathways. The coupling of separation science with mass spectrometry provides a powerful tool for elucidating these reaction mechanisms and kinetics.

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable technique for monitoring the progress of polymerization reactions involving diisocyanates. This method allows for the separation, identification, and quantification of reactants, intermediates, and products in a reaction mixture over time.

In a typical kinetic study of the reaction between ethyl-m-phenylenediisocyanate and a polyol, aliquots are taken from the reaction vessel at specific time intervals. The reaction in these aliquots is quenched, and the samples are analyzed by HPLC-ESI-MS. The HPLC column separates the unreacted diisocyanate, the polyol, and various reaction products (e.g., urethane oligomers) based on their polarity and size.

As the components elute from the column, they are introduced into the ESI-MS system. Electrospray ionization is a soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), minimizing fragmentation and simplifying spectral interpretation. mdpi.comnih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the unambiguous identification of each species in the mixture. mdpi.comnih.govmdpi.com The detector response (peak area) for each identified compound is proportional to its concentration. By plotting the concentration of reactants and products as a function of time, detailed kinetic profiles can be constructed. These profiles are used to determine reaction rate constants and to study the influence of factors like temperature, catalyst, and solvent on the reactivity of the isocyanate groups. researchgate.netresearchgate.net

Table 1: Illustrative HPLC-MS Data for Kinetic Analysis of a Diisocyanate Reaction This table presents hypothetical data to illustrate the output of a kinetic study using HPLC-MS, based on the principles of the technique.

| Reaction Time (min) | Ethyl-m-phenylenediisocyanate Conc. (mol/L) | Polyol Conc. (mol/L) | Product Conc. (mol/L) |

|---|---|---|---|

| 0 | 0.100 | 0.100 | 0.000 |

| 10 | 0.075 | 0.075 | 0.025 |

| 30 | 0.040 | 0.040 | 0.060 |

| 60 | 0.015 | 0.015 | 0.085 |

| 120 | 0.002 | 0.002 | 0.098 |

Microstructural and Morphological Characterization

The performance of polyurethanes derived from ethyl-m-phenylenediisocyanate is governed by their two-phase microstructure, which arises from the thermodynamic incompatibility between the hard segments (formed by the diisocyanate and chain extender) and the soft segments (formed by the polyol). bhu.ac.inresearchgate.net

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate structural features on the nanometer scale (1-100 nm). In polyurethane analysis, SAXS is essential for quantifying the degree of microphase separation and characterizing the morphology of the hard and soft domains. researchgate.net The scattering pattern generated by SAXS provides information about the average size, shape, and spatial arrangement of these domains. acs.org

A characteristic feature in the SAXS profile of a microphase-separated polyurethane is a scattering peak, which corresponds to the average distance between adjacent hard domains, known as the d-spacing. nih.gov The intensity and breadth of this peak are related to the degree of phase separation and the uniformity of the domain spacing. For instance, studies on polyurethanes have shown that the choice of diisocyanate and the resulting hard segment symmetry significantly influence the microphase ordering. nih.govreading.ac.uk Polyurethanes with more ordered hard segments tend to exhibit a higher degree of microphase separation, resulting in sharper and more intense SAXS peaks. reading.ac.uk By analyzing the SAXS data, researchers can build models of the morphology, describing the hard domains as, for example, discrete spheres or cylinders within the soft matrix. acs.org

Table 2: SAXS Data for Polyurethanes with Various Diisocyanates This table compiles representative research findings on the characterization of polyurethane microstructures using SAXS.

| Diisocyanate | Hard Segment Content (%) | Observed Morphology | Average d-spacing (nm) | Reference |

|---|---|---|---|---|

| MDI | 30 | Lamellar Structures | ~5-20 | acs.org |

| IPDI | Varies | Decreased microphase separation with increased IPDI | N/A | researchgate.netresearchgate.net |

| DBDI Analogue | N/A | Extended chain configuration, hexagonal packing | ~9.0 | reading.ac.uk |

| p-Phenylene Diisocyanate | Varies | Intensity decreases with crosslinking | N/A | researchgate.net |

Dynamic Mechanical Analysis (DMA) is a fundamental technique for characterizing the viscoelastic properties of polymers. anton-paar.com It measures the material's response (stiffness and damping) to a sinusoidal stress as a function of temperature or frequency. The primary outputs are the storage modulus (E'), loss modulus (E''), and the loss factor (tan δ = E''/E'). researchgate.net

The storage modulus (E') represents the elastic behavior and is a measure of the material's stiffness. researchgate.net For polyurethanes, E' is high in the glassy state at low temperatures and drops significantly at the glass transition temperature (Tg) of the soft segment, before reaching a rubbery plateau. The height of this plateau is related to the crosslink density and the degree of phase separation. researchgate.net The loss modulus (E'') represents the viscous behavior, or the energy dissipated as heat. The peak in the tan δ curve is commonly used to determine the Tg of the polymer's soft segments. mdpi.com The breadth and height of the tan δ peak can provide information about the heterogeneity of the polymer network and the extent of phase mixing. researchgate.netscirp.org Studies have shown that increasing the hard segment content or using diisocyanates that promote better phase separation generally leads to a higher storage modulus and a higher Tg. researchgate.netasabe.org

Table 3: Representative DMA Findings for Polyurethane Systems This table summarizes typical results obtained from DMA studies on various polyurethane elastomers, highlighting key viscoelastic parameters.

| Polyurethane System | Key Finding | Soft Segment Tg (°C) (from tan δ peak) | Storage Modulus (E') Trend | Reference |

|---|---|---|---|---|

| Flexible PUR Foam | Typical flexible foam behavior | ~ -50 | Shows rubbery plateau up to 180 °C | uel.ac.uk |

| Liquefied Corn Stover/PMDI Foam | Tg increases with isocyanate index | 56 to 66 | Increases with isocyanate index up to 0.6 | asabe.org |

| TPU Film for Acoustic Liners | Properties are highly temperature and frequency dependent | ~ -30 | Significant drop at Tg | mdpi.com |

| β-Cyclodextrin Crosslinked PUEs | Tg increases with crosslinking | Higher than non-crosslinked PUE0 | Higher rubbery plateau with crosslinking | scirp.org |

While SAXS provides statistical information about the average morphology, Transmission Electron Microscopy (TEM) offers direct, real-space visualization of the polymer's domain structure. thermofisher.com TEM allows researchers to observe the size, shape, and distribution of the hard-segment domains within the soft-segment matrix. kpi.ua

To achieve sufficient contrast between the chemically similar hard and soft domains, samples are often stained with heavy metal compounds, such as ruthenium tetroxide (RuO₄) or osmium tetroxide (OsO₄). These agents preferentially stain one of the phases, making the micro- and nanostructures visible. acs.org TEM studies on segmented polyurethanes have revealed a variety of morphologies, including discrete, rod-like, or fibrillar hard domains embedded in the soft phase matrix. tandfonline.comresearchgate.net In some cases, these domains can aggregate into larger superstructures such as spherulites. kpi.uatandfonline.com The combination of TEM with scattering techniques like SAXS provides a comprehensive understanding of the polymer's morphology across different length scales. acs.org

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| MDI | 4,4'-Methylenebis(phenyl isocyanate) |

| IPDI | Isophorone diisocyanate |

| DBDI | Dimer-acid-based diisocyanate |

| p-PDI | p-Phenylene diisocyanate |

| PMDI | Polymeric Methylene (B1212753) Diphenyl Diisocyanate |

| HPLC | High-Performance Liquid Chromatography |

| ESI-MS | Electrospray Ionization Mass Spectrometry |

| SAXS | Small-Angle X-ray Scattering |

| DMA | Dynamic Mechanical Analysis |

| TEM | Transmission Electron Microscopy |

| PUE | Polyurethane Elastomer |

| TPU | Thermoplastic Polyurethane |

| PUR | Polyurethane |

Sustainable Chemistry Approaches in Substituted M Phenylenediisocyanate Research

Development of Green Synthetic Pathways

The conventional synthesis of aromatic diisocyanates relies heavily on the use of phosgene (B1210022), a highly toxic and regulated chemical. wiley.com This has spurred extensive research into alternative, safer, and more sustainable synthetic routes.

The development of non-phosgene routes is a primary goal in making diisocyanate production safer and more environmentally benign. scribd.com The industrial production of isocyanates is dominated by the reaction of amines with phosgene. scribd.comresearchgate.net Due to the extreme toxicity of phosgene, significant efforts have been made to develop alternative laboratory and industrial-scale methods. wiley.com

One of the most promising strategies is the Curtius rearrangement of acyl azides derived from carboxylic acids. wiley.com This method is particularly attractive as carboxylic acids are widely available from biological precursors, offering a scalable pathway. wiley.com The process involves the thermal decomposition of an acyl azide (B81097), which rearranges to form the isocyanate with the loss of nitrogen gas. nii.ac.jp Flow chemistry processes are being developed to perform this reaction more safely and efficiently. google.com

Another notable non-phosgene approach is the catalytic carbonylation of nitroaromatics. For some substituted diisocyanates, this method has been shown to proceed with high yields, eliminating the need for phosgene entirely. Other non-phosgene processes include the thermal decomposition of carbamates and the reaction of organic formamides with diorganocarbonates. scribd.comgoogle.com

| Non-Phosgene Route | Precursor(s) | Key Transformation | Advantages | Reference(s) |

| Curtius Rearrangement | Dicarboxylic Acids | Conversion to acyl azides, followed by thermal rearrangement | Avoids phosgene; compatible with bio-based precursors. | wiley.com |

| Catalytic Carbonylation | Nitroarenes | Reaction with carbon monoxide (CO) over a catalyst | Eliminates phosgene handling. | |

| Carbamate Pyrolysis | O-substituted Carbamates | Thermal decomposition to isocyanate and alcohol | Phosgene-free; byproduct can be recycled. | google.com |

| Lossen Rearrangement | Hydroxamic Acids | Conversion to hydroxamates, followed by rearrangement | Potential for green and non-toxic synthesis pathways. | carleton.ca |

The transition from a fossil-fuel-based economy to one founded on renewable resources is a central tenet of sustainable chemistry. There is strong interest in using bio-based chemicals as precursors for diisocyanate synthesis. researchgate.net A variety of renewable feedstocks are under investigation, including vegetable oils, fatty acids, lignin, and carbohydrates like sugars. wiley.comrsc.orgacs.org

Lignin, a complex aromatic polymer found in lignocellulosic biomass, is a particularly promising source for aromatic diisocyanate precursors due to its inherent aromatic structure. acs.orgresearchgate.net Researchers have successfully synthesized aromatic diisocyanates from lignin-derived platform chemicals such as vanillin (B372448) and guaiacol (B22219). acs.orgchemrxiv.org For instance, a new bio-based aromatic diisocyanate, bisguaiacol F diisocyanate (BGI), was synthesized from guaiacol and vanillyl alcohol through a phosgene-free route. chemrxiv.org

Sugars are another versatile feedstock. Recent work has demonstrated a robust route to renewable terephthalates and aromatic diisocyanates starting from D-galactose, proceeding through a Diels-Alder reaction and a mild electrochemical aromatization. wiley.comresearchgate.net This pathway allows for the creation of 100% renewable thermoplastic polyurethanes. wiley.com Similarly, isosorbide, a non-toxic precursor derived from sorbitol, has been used to synthesize biorenewable diisocyanates. bohrium.com

Furan derivatives, obtainable from carbohydrates, are also key bio-based platform chemicals that can be converted into diisocyanates for polyurethane production. acs.org

| Bio-based Feedstock | Derived Precursor(s) | Resulting Diisocyanate Type | Reference(s) |

| Lignin | Vanillin, Guaiacol, Ferulic Acid | Aromatic | acs.orgchemrxiv.org |

| Sugars (e.g., Galactose) | Terephthalates, Muconic Acid | Aromatic | wiley.comresearchgate.net |

| Vegetable Oils / Fatty Acids | Dicarboxylic Acids | Aliphatic | researchgate.netrsc.org |

| Furan Derivatives | Furfural, 2,5-Furandicarboxylic acid (FDCA) | Furan-based (Aromatic-like) | acs.org |

| Isosorbide | Isosorbide-based diacids | Aliphatic/Cycloaliphatic | bohrium.com |

Circular Economy Principles in Diisocyanate-Derived Polymers

A circular economy aims to eliminate waste and promote the continual use of resources. For polymers like polyurethanes derived from diisocyanates, this involves developing robust recycling and depolymerization strategies to recover valuable monomers and chemical feedstocks. nsf.govendress.com

Chemical recycling, or feedstock recycling, breaks down the polymer into its constituent monomers or other valuable chemicals. rsc.orgchemistryviews.org This approach is essential for thermosetting polyurethanes, which cannot be remelted and reformed like thermoplastics. rsc.org Several chemolysis methods are used for polyurethane recycling, including glycolysis, hydrolysis, aminolysis, and alcoholysis. uctm.edugoogleapis.comnih.gov

Glycolysis is currently the most widely used chemical recycling method for polyurethanes. nih.gov It involves the transesterification of the urethane (B1682113) linkages with a diol, typically at elevated temperatures, to produce new polyols that can be used to manufacture new polyurethanes. nih.gov

Hydrolysis uses water, often under high temperature and pressure, to break down polyurethanes into polyols and amine intermediates. nii.ac.jpnih.gov The recovered amines can then be treated to regenerate the original isocyanates. nih.gov The use of CO2 in water can create a mild acidic environment (carbonic acid) that effectively catalyzes the hydrolysis reaction without the need for other harsh acids. nii.ac.jp

Alcoholysis is a specific form of solvolysis where an alcohol is used to break the urethane bonds, yielding carbamates and the original polyols. This method is part of a broader set of chemical recycling techniques that aim to recover valuable raw materials. googleapis.com

Recent advances have shown that organoboron Lewis acids can catalyze the depolymerization of polyurethanes directly back to the constituent isocyanates under mild conditions (e.g., ~80 °C), providing a unique opportunity for true circularity. acs.org This method allows the recovered isocyanates to be used in the synthesis of second-generation polyurethanes with properties comparable to the virgin material. acs.org

| Recycling Method | Reactant(s) | Primary Recovered Product(s) | Key Features | Reference(s) |

| Glycolysis | Diols (e.g., diethylene glycol) | Polyols | Most common chemical recycling method for PU. | nih.gov |

| Hydrolysis | Water (often with catalyst or high T/P) | Polyols, Diamines | Diamines can be converted back to isocyanates. | nii.ac.jpnih.gov |

| Aminolysis | Amines | Polyols, Substituted Ureas | A transesterification reaction involving an amine group. | nih.govgoogle.com |

| Alcoholysis | Alcohols | Polyols, Carbamates | A specific type of solvolysis. | googleapis.com |

| Lewis Acid Catalysis | Organoboron Lewis Acid | Isocyanates, Polyols | Allows direct recovery of isocyanates under mild conditions. | acs.org |

Green Chemistry Principles in Polymerization Processes (e.g., Solvent-Free Synthesis)

Applying green chemistry principles to the polymerization step itself can further reduce the environmental impact of polyurethane production. A key area of focus is the reduction or elimination of volatile organic compounds (VOCs) by moving toward solvent-free synthesis. rsc.orgacs.org

Solvent-free, or bulk, polymerization offers significant environmental and economic advantages by eliminating the need for solvent handling, recovery, and disposal. acs.org One-shot solvent-free polymerization, where all reactants are mixed simultaneously, is a common industrial practice that is being adapted for new bio-based systems. acs.org For example, thermoplastic polyurethanes have been successfully synthesized via a one-shot, solvent-free bulk polymerization using bio-based polyols. acs.org

Solvent-free methods have also been developed for synthesizing polyurethane thermosets from bio-based aromatic diisocyanates, demonstrating that high-performance, sustainable materials can be produced without relying on traditional solvents. chemrxiv.org Furthermore, some isocyanate derivatives are specifically designed for low-solvent or solvent-free coating applications. google.com The synthesis of hyperbranched polyurethanes has also been achieved via solvent-free methods, avoiding the need for dilute solutions to prevent crosslinking and simplifying purification. rsc.org

Q & A

Q. What are the optimal conditions for synthesizing ethyl-m-phenylenediisocyanate with high purity?